REACTION_CXSMILES
|
OS(O)(=O)=O.[N+:6]([O-:9])(O)=[O:7].[CH2:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N+:13]=1[O-:18])[CH3:11]>>[CH2:10]([C:12]1[CH:17]=[C:16]([N+:6]([O-:9])=[O:7])[CH:15]=[CH:14][N+:13]=1[O-:18])[CH3:11]
|
Name
|
|
Quantity
|
573.8 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=[N+](C=CC=C1)[O-]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to RT
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with DCM (6×1.0 L)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined layer is dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vaccuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |